4-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
Description
Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature
The systematic International Union of Pure and Applied Chemistry name for this compound is 4-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine, which precisely describes its structural organization. This nomenclature reflects the hierarchical arrangement of the heterocyclic components, with the piperidine ring serving as the parent structure. The compound carries the molecular formula Carbon₁₃Hydrogen₁₇Nitrogen₃Oxygen, indicating its composition of thirteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and one oxygen atom.
The structural designation begins with the piperidine ring as the base structure, numbered according to International Union of Pure and Applied Chemistry conventions. The pyrazol-1-yl group is attached to the piperidine ring through a methylene bridge at the 4-position of the piperidine ring. The pyrazole ring itself bears a furan-3-yl substituent at the 4-position of the pyrazole system. This systematic naming approach ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.
The following table summarizes the key molecular properties of this compound:
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 4-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine |
| Molecular Formula | Carbon₁₃Hydrogen₁₇Nitrogen₃Oxygen |
| Molecular Weight | Approximately 231.29 grams per mole |
| Ring Systems | Piperidine, Pyrazole, Furan |
| Heteroatoms | Three nitrogen atoms, one oxygen atom |
| Aromatic Rings | Two (pyrazole and furan) |
The compound's chemical identity is further defined by its unique three-dimensional structure, which allows for specific spatial arrangements of the functional groups. The piperidine ring adopts a chair conformation in most cases, while the pyrazole and furan rings maintain their planar aromatic character. This structural organization contributes to the compound's potential for selective biological interactions.
Historical Context in Heterocyclic Chemistry Research
The development of this compound must be understood within the broader historical context of heterocyclic chemistry research. The term pyrazole was given to this class of compounds by German chemist Ludwig Knorr in 1883, establishing the foundation for pyrazole chemistry. This early work was followed by significant developments in pyrazole synthesis, including the classical method developed by German chemist Hans von Pechmann in 1898, who synthesized pyrazole from acetylene and diazomethane.
Piperidine has an equally rich history in organic chemistry, having been first reported in 1850 by Scottish chemist Thomas Anderson and again, independently, in 1852 by French chemist Auguste Cahours, who named it. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the early methods for accessing this important heterocycle. The name piperidine derives from the genus name Piper, which is the Latin word for pepper, reflecting its natural origins.
Furan chemistry has similarly deep historical roots, with the name furan originating from the Latin word furfur, meaning bran, as furfural is produced from bran. The first furan derivative to be described was 2-furoic acid by Carl Wilhelm Scheele in 1780, followed by the important derivative furfural, reported by Johann Wolfgang Döbereiner in 1831 and characterized nine years later by John Stenhouse. Furan itself was first prepared by Heinrich Limpricht in 1870, who initially called it tetraphenol.
The combination of these three heterocyclic systems represents a modern approach to drug design that emerged in the late twentieth and early twenty-first centuries. This period has seen increasing recognition of the value of hybrid molecules that combine multiple pharmacophoric elements within single compounds. Research has demonstrated that pyrazole derivatives play an imperative role in a wide spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and analgesic properties. The strategic incorporation of multiple heterocycles in compounds like this compound reflects the evolution toward more sophisticated molecular designs in medicinal chemistry.
Position Within Piperidine-Pyrazole-Furan Hybrid Architectures
This compound occupies a distinctive position within the landscape of piperidine-pyrazole-furan hybrid architectures. This compound represents one of several possible arrangements of these three heterocyclic components, each offering different potential biological activities and chemical properties. The specific connectivity pattern in this compound, where the furan ring is attached to the pyrazole at the 3-position, and the pyrazole is connected to the piperidine through a methylene bridge, creates a unique three-dimensional arrangement.
Related compounds in this hybrid class include positional isomers such as 2-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine, which differs in the position of substitution on the piperidine ring. This positional difference can significantly affect the compound's biological activity and physicochemical properties. The database records show that both compounds share the same molecular formula Carbon₁₃Hydrogen₁₇Nitrogen₃Oxygen but exhibit different connectivity patterns.
The broader category of furan-pyrazole molecular hybrids has gained attention as prospective therapeutic agents. Research has demonstrated that furan-pyrazole hybrids can serve as anti-neuroinflammatory agents, with specific compounds showing notable binding affinity against neuroinflammatory targets such as High Mobility Group Box 1 proteins. Novel furan-pyrazole molecular hybrids have been designed and subjected to molecular docking studies, revealing their potential for therapeutic applications.
Within the piperidine-containing hybrid landscape, compounds featuring pyrazole moieties have shown particular promise. For example, research has identified pyrazole derivatives bearing sulfonamide substitutions that demonstrate excellent antimicrobial activity and dihydrofolate reductase inhibition. These findings suggest that the combination of piperidine and pyrazole elements, as seen in this compound, may offer advantages for biological activity.
The compound can be classified within several overlapping categories of hybrid molecules. It belongs to the piperidine derivative class due to its central piperidine scaffold, to the pyrazole hybrid class through its pyrazole component, and to the furan-containing compound class through its furan moiety. This multi-classification reflects the compound's versatility and potential for diverse biological interactions. The presence of multiple aromatic systems and heteroatoms provides numerous sites for potential hydrogen bonding and other molecular interactions with biological targets.
Properties
IUPAC Name |
4-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-4-14-5-2-11(1)8-16-9-13(7-15-16)12-3-6-17-10-12/h3,6-7,9-11,14H,1-2,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOIZWYNMFRGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=C(C=N2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures such as pyrazolo pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation. Furan derivatives have also been associated with selectivity for the μ opioid receptor.
Mode of Action
Based on the structural similarity to pyrazolo pyrimidine derivatives, it might interact with its targets, leading to changes in their function. For instance, if CDK2 is a target, the compound could inhibit its activity, affecting cell cycle progression.
Biological Activity
The compound 4-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound, particularly focusing on its antiviral, antitumor, and anti-inflammatory properties.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives and furan-pyrazole precursors. The structure includes a piperidine ring substituted with a furan and a pyrazole moiety, which are known for their diverse biological activities.
Key Findings from SAR Studies
- Furan and Pyrazole Influence : The presence of the furan ring significantly enhances the compound's inhibitory activity against various biological targets. For instance, compounds with furan substitutions have shown improved potency in inhibiting Zika virus protease (ZVpro) with IC50 values as low as 0.87 μM .
- Substituent Variability : Variations in the substituents on the pyrazole and piperidine rings have been explored to optimize biological activity. For example, modifications to the 4-position of the pyrazole have yielded compounds with enhanced antitumor activity against BRAF(V600E) mutations .
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against several viral targets:
- Zika Virus : This compound demonstrated significant inhibitory activity against ZVpro with IC50 values ranging from 0.87 to 5.0 μM across different analogs .
Antitumor Activity
The compound has also been evaluated for its antitumor properties:
- BRAF(V600E) Inhibition : Certain derivatives have shown potent inhibitory effects on tumor growth associated with BRAF mutations, indicating potential use in cancer therapeutics .
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, this compound exhibits anti-inflammatory activity:
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of nitric oxide production and modulation of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of this compound:
| Study | Target | IC50 Value | Findings |
|---|---|---|---|
| Study A | Zika Virus | 0.87 μM | Significant inhibition of viral replication |
| Study B | BRAF(V600E) | Varies | Effective in reducing tumor cell proliferation |
| Study C | Inflammation | N/A | Reduced levels of TNF-alpha and IL-6 |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in the furan-3-yl substituent on the pyrazole ring. Key analogs for comparison include:
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine (CAS 1248474-59-0):
- Substituted with a trifluoromethyl (CF₃) group on the pyrazole.
- The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity compared to furan .
4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride (CAS 2702587-75-3):
- Features a methyl group on the pyrazole, offering simpler steric and electronic properties.
- The hydrochloride salt improves solubility for biological testing .
1-Ethyl-4-(1H-pyrazol-4-yl)piperidine :
4-(4-(Methylsulfonyl)phenyl)piperidine :
Key Structural Differences :
Physicochemical Properties
*Predicted based on furan’s electron-donating nature and piperidine’s basicity.
Key Observations :
- The furan-3-yl group reduces basicity (lower pKa) compared to CF₃-substituted analogs due to electron donation.
- The methylene linker increases molecular weight slightly but improves solubility relative to direct N-linked pyrazole-piperidines.
Q & A
Q. What are the optimal synthetic routes for 4-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine?
The synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of furan-3-yl-substituted pyrazole with a piperidine derivative via nucleophilic substitution or cross-coupling reactions.
- Step 2: Introduction of the methylene linker using reagents like formaldehyde or its equivalents under controlled pH and temperature (e.g., 60–80°C in dichloromethane or THF) .
- Key Considerations: Solvent polarity (e.g., DMF for polar intermediates), catalysts (e.g., Pd for cross-coupling), and purification via column chromatography or recrystallization .
Q. How is the compound characterized to confirm its structural integrity?
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm proton environments and carbon frameworks, with pyrazole protons appearing as singlets (~δ 7.5–8.5 ppm) and piperidine signals as multiplets (~δ 1.5–3.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray Crystallography: For crystalline derivatives, bond angles and dihedral angles (e.g., planar pyrazole vs. puckered piperidine) are resolved .
Q. What solvents and reaction conditions optimize yield and purity?
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution, while non-polar solvents (e.g., toluene) stabilize intermediates in cyclization steps .
- Temperature Control: Pyrazole ring formation often requires reflux (~100°C), whereas linker installation may proceed at room temperature .
- Workup: Acid-base extraction removes unreacted starting materials, followed by drying over NaSO .
Advanced Research Questions
Q. How does the furan-pyrazole moiety influence the compound’s electronic and steric properties?
- Electronic Effects: The electron-rich furan ring enhances π-π stacking with aromatic residues in biological targets, while the pyrazole’s N-heteroatoms facilitate hydrogen bonding .
- Steric Effects: Substituents at the 3-position of furan or 4-position of pyrazole modulate binding pocket accessibility. Computational studies (e.g., DFT) reveal charge distribution and frontier molecular orbitals critical for reactivity .
Q. What contradictions exist in reported biological activities of structurally similar compounds?
- Antimicrobial Activity: Pyrazole-piperidine hybrids show variable efficacy against Gram-positive vs. Gram-negative bacteria due to differences in membrane permeability (e.g., MIC values ranging from 2–64 µg/mL) .
- Enzyme Inhibition: Discrepancies in IC values (e.g., 0.5–10 µM for kinase inhibition) arise from assay conditions (e.g., ATP concentration) or substituent effects on binding affinity .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking: AutoDock Vina or Glide simulates binding poses with proteins (e.g., kinases, GPCRs), highlighting key interactions like H-bonds with catalytic lysine residues or hydrophobic contacts with piperidine .
- Molecular Dynamics (MD): Simulations (100 ns+) assess stability of ligand-receptor complexes, with RMSD/RMSF analyses identifying flexible regions affecting binding .
Q. How can spectroscopic data resolve ambiguities in regiochemistry or tautomerism?
- Regiochemistry: NOESY correlations distinguish between N1- vs. N2-substituted pyrazoles by spatial proximity to the piperidine methylene group .
- Tautomerism: -NMR or IR spectroscopy identifies dominant tautomers (e.g., 1H-pyrazole vs. 2H-pyrazole) based on N-H stretching frequencies (~3400 cm) .
Methodological Challenges
Q. What strategies mitigate low yields in the final coupling step?
Q. How are structure-activity relationships (SARs) analyzed for this compound class?
Q. What crystallographic techniques validate 3D conformation for drug design?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
